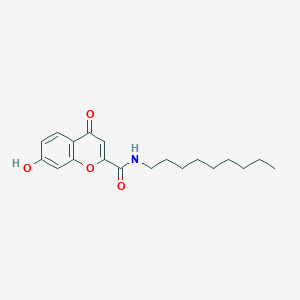

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

909407-79-0 |

|---|---|

Molekularformel |

C19H25NO4 |

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

7-hydroxy-N-nonyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-11-20-19(23)18-13-16(22)15-10-9-14(21)12-17(15)24-18/h9-10,12-13,21H,2-8,11H2,1H3,(H,20,23) |

InChI-Schlüssel |

JEMGDJLOBFBQIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Benzopyran Formation

The initial step involves synthesizing a benzopyran derivative, which can be accomplished through various methods such as:

Condensation Reactions : Using a phenolic compound and an appropriate carbonyl source (e.g., acetophenone) in the presence of a catalyst (often an acid).

Cyclization : This can involve cyclization reactions of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Example Reaction Scheme:

$$

\text{Phenol} + \text{Acetophenone} \xrightarrow{\text{Acid Catalyst}} \text{Benzopyran Derivative}

$$

Carboxamide Formation

Once the benzopyran structure is established, the next step is to convert it into a carboxamide:

- Amidation Reaction : The benzopyran derivative is reacted with an amine (in this case, nonylamine) in the presence of a coupling agent (such as DCC - dicyclohexylcarbodiimide) or directly with ammonia under suitable conditions.

Example Reaction Scheme:

$$

\text{Benzopyran Derivative} + \text{Nonylamine} \xrightarrow{\text{Coupling Agent}} \text{Carboxamide}

$$

Detailed Methodology and Yields

Reaction Conditions

The following table summarizes typical reaction conditions for each step in synthesizing 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Benzopyran Formation | Phenol, Acetophenone | Acidic medium, reflux | 70 - 80 |

| Carboxamide Formation | Benzopyran Derivative, Nonylamine | DCC or ammonia, room temperature | 60 - 75 |

Purification Techniques

Purification is crucial for obtaining high-purity products:

Column Chromatography : Often used after each synthetic step to isolate desired products from by-products.

Recrystallization : Can be employed for further purification if crystalline forms are obtained.

Analytical Techniques for Characterization

Characterization of the synthesized compound is essential to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) : Provides structural information about hydrogen and carbon environments.

Mass Spectrometry (MS) : Useful for determining molecular weight and confirming molecular formula.

Infrared Spectroscopy (IR) : Helps in identifying functional groups present in the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Hydroxylgruppe in der 7-Position kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Säurechloride.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Benzopyran-Derivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 7-hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide exhibit potential anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of benzopyran have been shown to affect signaling pathways involved in cancer cell proliferation and survival .

2. Antioxidant Properties

Benzopyran derivatives are known for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has shown that similar compounds can modulate inflammatory pathways, thereby reducing symptoms associated with conditions like arthritis and other chronic inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining the effects of various benzopyran derivatives on human colon adenocarcinoma cells (Caco-2), researchers found that specific modifications to the benzopyran structure enhanced cytotoxicity against cancer cells. The presence of the hydroxyl group was noted as significant for increasing the compound's efficacy .

Case Study 2: Antioxidant Testing

A comparative analysis of several benzopyran derivatives demonstrated that those with longer alkyl chains exhibited enhanced antioxidant activity. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing that this compound showed promising results compared to other tested compounds .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide involves its interaction with various molecular targets. It is known to inhibit lipid peroxidation by scavenging free radicals. The compound also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for inflammatory and cancerous conditions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Coumarin derivatives exhibit structural diversity based on substitutions at positions 2, 3, 4, and 7. Below is a comparative analysis of 7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide with structurally related analogs:

Table 1: Structural Features of Key Benzopyran Derivatives

Key Comparisons

Substituent Effects on Lipophilicity: The nonyl carboxamide group in the target compound significantly increases logP (estimated >5) compared to the methyl-substituted parent compound (logP ~2.5) . This enhances membrane permeability but may reduce aqueous solubility. Aldehyde-containing analogs (e.g., 4-oxo-4H-1-benzopyran-3-carboxaldehyde) exhibit moderate lipophilicity (logP ~1.8) due to polarizable aldehyde groups .

Electronic and Steric Effects: The oxo group at position 4 in the target compound creates an electron-withdrawing effect, stabilizing the aromatic ring and influencing reactivity. This contrasts with 4-methyl substituents in the parent compound, which donate electrons .

Biological Activity: Antimicrobial Potential: Derivatives with long alkyl chains (e.g., nonyl) show enhanced activity against Gram-positive bacteria due to improved membrane disruption . Metabolic Stability: The carboxamide group resists hydrolysis better than ester-containing coumarins (e.g., warfarin), suggesting prolonged in vivo half-life .

Biologische Aktivität

7-Hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structure featuring hydroxyl, ketone, and amide functional groups. Its molecular formula is with a molecular weight of approximately 331.406 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications related to oxidative stress and enzyme inhibition.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of the nonyl side chain enhances its lipophilicity, which may improve bioavailability compared to similar compounds. The following table summarizes key structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.406 g/mol |

| Functional Groups | Hydroxyl, Ketone, Amide |

| Lipophilicity | High |

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : This compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions are crucial for mitigating oxidative damage in cells.

- Enzyme Inhibition : It has been shown to inhibit hyaluronidase (Hyal), an enzyme that degrades hyaluronic acid, which plays a role in cell signaling and tissue hydration. The inhibition of Hyal by phenolic compounds is often correlated with the presence of multiple hydroxyl groups .

- Antitumor Properties : Preliminary studies have suggested potential antitumor effects, although further research is necessary to elucidate the mechanisms involved.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Enzymes : The compound's functional groups allow it to interact with various enzymes, modulating their activity and influencing cellular pathways related to inflammation and oxidative stress.

- Hydrogen Bonding and Electrostatic Interactions : Studies have demonstrated that the compound can bind to active sites on enzymes through hydrogen bonds and electrostatic interactions, leading to inhibition of enzymatic activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Hydroxy-N-propyl-4H-chromene-2-carboxamide | Propyl group instead of nonyl | Different lipophilicity and bioavailability |

| 7-Hydroxy-N-octyl-4H-chromene-2-carboxamide | Octyl group | Variation in chain length affects pharmacokinetics |

| 7-Hydroxy-N-methyl-4H-chromene-2-carboxamide | Methyl group | Potentially lower lipophilicity compared to nonyl |

The unique presence of the nonyl side chain in this compound contributes to its distinct pharmacokinetic profile and biological activities that warrant further investigation.

Case Studies

A notable study highlighted the compound's effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in reactive oxygen species (ROS) levels upon treatment with varying concentrations of the compound. This suggests potential therapeutic applications in conditions associated with oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-hydroxy-N-nonyl-4-oxo-4H-1-benzopyran-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid (prepared via cyclocondensation of substituted salicylaldehydes with β-ketoesters) with nonylamine using carbodiimide coupling agents like EDC or DCC. Critical parameters include pH control (neutral to slightly acidic), solvent selection (e.g., DMF or THF), and temperature (40–60°C). Yield optimization may require protecting the hydroxyl group during coupling to prevent side reactions . Purity is assessed via HPLC with UV detection (λ = 254–280 nm) and confirmed by melting point analysis (decomposition points >300°C suggest thermal stability) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) identifies the nonyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR resolves the carbonyl carbons (δ 170–180 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 373.18).

- Elemental Analysis : Ensures C, H, N ratios align with theoretical values (e.g., C: ~65%, H: ~7.5%, N: ~3.5%) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy. Stability studies involve accelerated degradation at 40–60°C and HPLC monitoring of degradation products (e.g., hydrolysis of the amide bond under acidic conditions). Long-term storage recommendations include desiccated environments at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s bioactivity, particularly regarding the nonyl chain’s role?

- Methodological Answer : SAR studies require synthesizing analogs with varying alkyl chain lengths (e.g., C6–C12) and testing their bioactivity in standardized assays (e.g., enzyme inhibition or cellular uptake). Computational docking (using software like AutoDock Vina) can model interactions between the nonyl chain and hydrophobic binding pockets. Comparative pharmacokinetic studies (e.g., logP measurements) quantify lipophilicity trends .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzopyran carboxamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Use orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).

- Control for solvent interference (e.g., DMSO ≤0.1% v/v).

- Validate findings with knockout/knockdown models (e.g., CRISPR-Cas9) to confirm target specificity .

Q. How can the compound’s metabolic stability and cytochrome P450 (CYP) interactions be evaluated?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound depletion. CYP inhibition is tested using fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA). Metabolite identification employs high-resolution LC-MS/MS with fragmentation patterns compared to synthetic standards .

Q. What methodologies are recommended for studying its mechanism of action in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed pathways. Pharmacological inhibition/activation of candidate pathways (e.g., MAPK/ERK) validates mechanistic hypotheses. Live-cell imaging (e.g., confocal microscopy with fluorescent probes) tracks subcellular localization .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to minimize off-target effects?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) with at least six data points. Include positive/negative controls (e.g., known inhibitors/solvent). Counter-screen against related targets (e.g., kinase panels) to assess selectivity. Data normalization (e.g., % inhibition relative to controls) and curve fitting (Hill equation) ensure robust EC₅₀/IC₅₀ determination .

Q. What statistical approaches are critical for analyzing high-throughput screening data?

- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) minimizes Type I errors. Machine learning (e.g., random forest) identifies structure-activity patterns in large datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.